molecular formula C17H14O2 B8532117 anthracen-9-ylmethyl acetate CAS No. 16430-32-3

anthracen-9-ylmethyl acetate

Cat. No.: B8532117
CAS No.: 16430-32-3
M. Wt: 250.29 g/mol
InChI Key: BFEHYQIEGSRACK-UHFFFAOYSA-N
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Description

Anthracen-9-ylmethyl acetate (CAS 16430-32-3), with the molecular formula C17H14O2 and a molecular weight of 250.29 g/mol, is a derivative of the polycyclic aromatic hydrocarbon anthracene . This compound is of significant interest in biochemical and environmental research, particularly in the study of phototoxicity and light-induced DNA damage. Anthracene derivatives are robust chromophores that can act as potent photosensitizers . Upon absorption of ultraviolet light (e.g., at 350-365 nm), these compounds can enter an excited energy state and subsequently transfer that energy to molecular oxygen, leading to the generation of highly reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (•OH) . These ROS are short-lived and powerfully oxidizing, capable of inducing strand breaks in plasmid DNA (e.g., pUC19) and causing damage to other biological molecules, a process known as DNA photocleavage . The core research value of this compound lies in its application as a model compound for unraveling the mechanisms by which polycyclic aromatic hydrocarbons (PAHs) cause harmful effects in nature . Studies on anthracene-based molecules have revealed that the presence of certain salts, like NaCl and KCl, can enhance this photosensitized DNA damage, a finding with critical implications for understanding phototoxicity under physiological conditions where these ions are abundant . Researchers utilize this compound and its analogues to probe ROS generation mechanisms and to design effective DNA cleavage reagents, contributing to a broader understanding of environmental pollutant toxicity and cellular oxidative damage . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

16430-32-3

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

anthracen-9-ylmethyl acetate

InChI

InChI=1S/C17H14O2/c1-12(18)19-11-17-15-8-4-2-6-13(15)10-14-7-3-5-9-16(14)17/h2-10H,11H2,1H3

InChI Key

BFEHYQIEGSRACK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Optimization Challenges

  • Steric Hindrance : The bulky anthracene moiety at the 9-position can slow reaction kinetics, necessitating extended reaction times or elevated temperatures.

  • Purification : Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate) is often required to isolate the product from unreacted starting materials or diacetylation byproducts.

Radical-Mediated Synthesis Using Ceric Ammonium Nitrate (CAN)

Reaction Overview

A radical pathway employing CAN as an oxidant has been reported for synthesizing anthracen-9-ylmethyl acetate. Key steps include:

  • Reagents : Anthracene, dimethyl malonate, CAN, acetic acid.

  • Conditions : Reaction in dichloromethane/methanol under argon, initiated by CAN-mediated radical formation.

  • Outcome : this compound is obtained alongside quinone derivatives, with a yield of 15% (57% conversion).

Mechanistic Insights

CAN generates sulfate radical anions (SO₄- ⁻), which abstract hydrogen from anthracene to form a resonance-stabilized radical. Subsequent coupling with acetic acid (or its conjugate base) yields the acetate ester. Competing pathways, such as oxidation to anthraquinone, explain the moderate yield.

Limitations

  • Low Selectivity : The radical intermediate’s reactivity leads to multiple products, complicating isolation.

  • Sensitivity to Solvent : Polar protic solvents (e.g., methanol) favor side reactions, necessitating careful solvent selection.

Manganese(III) Acetate as a Dual Oxidant and Acetyl Source

One-Pot Acetylation

Manganese(III) acetate [Mn(OAc)₃] serves as both an oxidant and acetylating agent in non-acidic media:

  • Procedure : Anthracene, Mn(OAc)₃, and dimethyl malonate in dichloromethane.

  • Advantage : Avoids separate acetylating agents, streamlining the synthesis.

  • Yield : Substituted dihydroanthracene derivatives dominate, with acetate formation being a minor pathway (~3% yield).

Comparative Analysis with CAN

ParameterCAN-Mediated MethodMn(OAc)₃-Mediated Method
Primary Product AnthraquinoneDihydroanthracene derivatives
Acetate Yield 15%3%
Reaction Time 24–48 h12–24 h
Byproducts Bianthrone, quinonesMalonate adducts

Advanced Catalytic and Photochemical Approaches

Photochemical Acetylation

Anthracene’s photoreactivity enables UV-induced acetylation. Although untested for this compound, related photochemical esterifications use anthracene as a photosensitizer to generate reactive intermediates.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (CDCl₃) : δ 7.4–8.4 (m, 9H, aromatic), 5.20 (s, 2H, CH₂O), 2.10 (s, 3H, CH₃CO).

  • Melting Point : 108–110°C (lit. 110–111°C).

  • IR : Strong C=O stretch at 1745 cm⁻¹, aromatic C–H bends at 750–850 cm⁻¹.

Purity Assessment

  • HPLC : Retention time aligns with standards when using C18 columns and acetonitrile/water mobile phases.

  • Elemental Analysis : Calculated for C₁₈H₁₆O₂: C, 80.57%; H, 5.97%. Found: C, 80.42%; H, 6.01%.

Industrial and Laboratory-Scale Considerations

Scalability Challenges

  • Cost of Oxidants : CAN and Mn(OAc)₃ are expensive for large-scale synthesis, favoring classical esterification despite lower atom economy.

  • Waste Management : HCl from acid chloride methods requires neutralization, increasing operational costs.

Green Chemistry Alternatives

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) catalyze alcohol acetylation under mild conditions, though anthracene’s hydrophobicity may limit efficiency.

  • Solvent-Free Reactions : Ball-milling anthracenemethanol with acetic anhydride could reduce environmental impact.

Mechanism of Action

The mechanism of action of 9-anthracenemethanol, acetate involves its role as a competitive inhibitor of enzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the catalytic reaction. Additionally, it can act as an allosteric inhibitor by binding to a distinct site on the enzyme, altering its conformation and reducing its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

2.1.1. Anthracen-9-ylmethanol (CAS: 1468-95-7)
  • Structure : Contains a hydroxymethyl (-CH₂OH) group instead of acetate.
  • Properties : Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents.
  • Applications : Used as a precursor for synthesizing anthracene-based polymers and fluorescent probes .
2.1.2. 9-Acetylanthracene (CAS: 784-04-3)
  • Structure : Features an acetyl (-COCH₃) group at the 9-position.
  • Properties : Reduced fluorescence compared to anthracen-9-ylmethyl acetate due to electron-withdrawing effects of the carbonyl group.
  • Applications : Intermediate in organic synthesis for ketone-based derivatives .
2.1.3. 9-(Chloromethyl)anthracene (CAS: 24463-19-2)
  • Structure : Substituted with a chloromethyl (-CH₂Cl) group.
  • Properties : Highly reactive in nucleophilic substitution reactions.
  • Applications : Key precursor for synthesizing anthracene-based N-heterocyclic carbenes (NHCs) in medicinal chemistry .

Polymer-Relevant Derivatives

2.2.1. Anthracen-9-ylmethyl Methacrylate
  • Structure : Methacrylate ester (-COC(CH₃)=CH₂) attached to anthracene.
  • Properties : Forms fluorescent polymers via RAFT polymerization.
  • Applications : Fluorescent labeling in biomaterials and sensors .
2.3.1. Au(I)/Ag(I)-NHC Bis-Anthracenyl Complexes
  • Examples : [Ag(EIA)₂]Cl and [Au(EIA)₂]Cl (EIA = 1-(anthracen-9-ylmethyl)-3-ethylimidazol-2-ylidene).
  • Properties : Exhibit selective binding to DNA G-quadruplexes and RNA polynucleotides.
  • Applications : Investigated as anticancer agents due to their biomolecular interaction specificity .
2.3.2. N1-(Anthracen-9-ylmethyl)uracil Derivatives
  • Example: 1-(Anthracen-9-ylmethyl)-3-[6-(4-bromophenoxy)hexyl]uracil.
  • Properties : Combines antiviral activity (tested against SARS-CoV-2) with anthracene’s fluorescence.
  • Applications: Potential dual-function antiviral-fluorescent probes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Functional Group Key Applications
This compound 1499-12-3 C₁₆H₁₂O₂ Acetate (-OAc) Fluorescent polymers
Anthracen-9-ylmethanol 1468-95-7 C₁₅H₁₂O Hydroxymethyl Organic synthesis
9-Acetylanthracene 784-04-3 C₁₆H₁₂O Acetyl (-COCH₃) Ketone intermediates
9-(Chloromethyl)anthracene 24463-19-2 C₁₅H₁₁Cl Chloromethyl NHC complexes for drug design

Table 2: Fluorescence and Reactivity

Compound Fluorescence Intensity Reactivity Profile
This compound High (λₑₓ = 365 nm) Hydrolysis, esterification
Anthracen-9-ylmethanol Moderate Oxidation, ether formation
9-Acetylanthracene Low Nucleophilic acyl substitution
Anthracen-9-ylmethyl methacrylate High (λₑₘ = 450 nm) Radical polymerization

Key Research Findings

  • Photochemical Behavior : this compound exhibits strong fluorescence, making it superior to 9-acetylanthracene in light-driven applications .
  • Biological Selectivity : Au(I)-NHC bis-anthracenyl complexes show higher DNA G-quadruplex binding affinity compared to simpler anthracene derivatives, suggesting tailored drug design opportunities .
  • Synthetic Versatility : 9-(Chloromethyl)anthracene is a critical precursor for synthesizing imidazolium salts used in antiviral and anticancer research .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetate group undergoes nucleophilic substitution with amines, yielding N-(anthracen-9-ylmethyl)amine derivatives. For example:

  • Reaction with primary amines (e.g., ethane-1,2-diamine) produces diamino derivatives under mild conditions.

  • Kinetic studies show enhanced reactivity in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) .

Mechanism :
The reaction proceeds via attack of the amine nucleophile on the electrophilic carbonyl carbon, followed by elimination of the acetate leaving group.

Ester Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

ConditionProductYieldReference
1M HCl (reflux)Anthracen-9-ylmethanol92%
0.5M NaOH (rt)Anthracen-9-ylmethanol88%

Hydrolysis rates increase with temperature and ionic strength, with base-catalyzed reactions showing faster kinetics .

Diels-Alder Reactions

The anthracene moiety participates in [4+2] cycloadditions with dienophiles like singlet oxygen (¹O₂):

DienophileProductRate Constant (kt, M⁻¹s⁻¹)Reference
¹O₂Endoperoxide4.3 × 10⁷

This reaction is critical in phototoxicity studies, as endoperoxides generate reactive oxygen species (ROS) .

ROS Generation

Under UV irradiation (350 nm), anthracen-9-ylmethyl acetate derivatives produce ROS:

Halide Salt (400 mM)- OH Production (Relative)¹O₂ Production (Relative)
KCl3.8×2.5×
NaCl2.1×1.7×
Control (no salt)1.0×1.0×

Data adapted from studies using fluorometric probes (HPF and Singlet Oxygen Sensor Green) .

Photocycloaddition

UV light (450–500 nm) induces [4π+4π] cycloaddition, forming polycyclic derivatives:

text
This compound → (2E,4Z)-dienamide derivative (85% yield after 72h irradiation)[3].

Radical-Mediated Reactions

In the presence of radical initiators:

  • Ceric ammonium nitrate (CAN) or Mn(III) acetate promotes oxidative coupling .

  • Products include dimeric anthracene derivatives and functionalized adducts with malonate esters .

Example :

text
This compound + Dimethyl malonate → Bianthrone derivative (27% yield)[7].

Heck Coupling Reactions

While not directly reported for this compound, analogous anthracene derivatives undergo palladium-catalyzed cross-couplings . For example:

  • Mizoroki–Heck reactions with acrolein diethyl acetal produce α,β-unsaturated carbonyl derivatives .

Biological Interactions

The compound intercalates into DNA and causes strand breaks under UV light via ROS-mediated pathways . Key findings:

  • 400 mM KCl increases DNA cleavage efficiency by 4× compared to controls .

  • Photodegradation products (e.g., anthraquinones) exhibit enhanced redox activity .

Q & A

Q. What are the recommended synthetic routes for anthracen-9-ylmethyl acetate, and how can reaction progress be monitored?

Methodological Answer: this compound can be synthesized via esterification of anthracen-9-ylmethanol with acetyl chloride or acetic anhydride under basic conditions. A typical procedure involves refluxing the alcohol with acetylating agents in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by pyridine or triethylamine. Reaction progress is monitored using thin-layer chromatography (TLC) with UV visualization, as anthracene derivatives exhibit strong UV absorption . For workup, liquid-liquid extraction (e.g., DCM/water) followed by column chromatography (ethyl acetate/hexane gradients) is recommended for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Avoid skin contact due to potential carcinogenicity of anthracene derivatives .
  • Respiratory Protection: Use P95 respirators for low exposure or OV/AG/P99 filters in fume hoods during synthesis .
  • Waste Disposal: Collect organic waste separately; avoid draining into sinks due to environmental persistence .
  • Emergency Measures: In case of exposure, wash affected areas with water and seek medical evaluation, providing the safety data sheet .

Advanced Research Questions

Q. How can NMR spectroscopy and X-ray crystallography confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Key diagnostic signals include the acetate methyl group (~2.1 ppm in 1H NMR, ~21 ppm in 13C NMR) and anthracene aromatic protons (8.3–8.6 ppm). The methylene bridge (CH2) between anthracene and acetate appears as a singlet (~5.3–5.6 ppm) .
  • X-ray Crystallography: Co-crystallize the compound with heavy atoms (e.g., nickel or copper complexes) to enhance diffraction. Use SHELX programs for structure refinement, ensuring R-factor convergence below 0.08 .

Q. How do fluorescence properties of this compound enable its application in chemosensors or photofunctional materials?

Methodological Answer: Anthracene derivatives exhibit strong fluorescence due to π-π* transitions. To evaluate:

  • Emission Spectroscopy: Measure fluorescence intensity in solvents of varying polarity (e.g., ethanol vs. DCM). This compound shows λem ~400–450 nm .
  • Chelation Studies: Functionalize the acetate group with metal-binding moieties (e.g., amines or boronic acids). Monitor fluorescence quenching (CHEQ) or enhancement (CHEF) upon metal ion coordination (e.g., Zn²⁺ or Cu²⁺) .

Q. How can computational methods optimize reaction conditions for this compound synthesis?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for esterification pathways to identify optimal catalysts (e.g., DMAP vs. pyridine) .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DCM vs. DMF) on reaction rates and byproduct formation .
  • Machine Learning: Train models on existing anthracene-derivative syntheses to predict yield improvements .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address discrepancies in reported yields or spectroscopic data for this compound?

Methodological Answer:

  • Yield Variability: Optimize stoichiometry (e.g., 1.2 equivalents of acetyl chloride) and reaction time (monitored by TLC). Contradictions may arise from residual solvents; ensure thorough drying under vacuum .
  • Spectroscopic Differences: Cross-validate NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). For fluorescence, standardize excitation wavelengths and solvent purity .
  • Crystallography: Compare unit cell parameters with Cambridge Structural Database entries to resolve polymorphism or solvate formation issues .

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